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Abstract
Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a central regulator of

immune homeostasis and a key driver of chronic inflammation. Composed of a unique p19

subunit and a p40 subunit shared with IL-12, IL-23 is critical for the maintenance and

expansion of T helper 17 (Th17) cells, a distinct lineage of T cells implicated in the

pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide

provides an in-depth overview of the physiological role of IL-23, detailing its signaling

pathways, cellular sources and targets, and its delicate balance in maintaining immunity versus

promoting pathology. We present quantitative data on IL-23 expression in health and disease,

detailed experimental protocols for its study, and visual representations of its complex signaling

networks to serve as a comprehensive resource for researchers and professionals in the field

of immunology and drug development.

Introduction to IL-23
Interleukin-23 is a member of the IL-12 family of cytokines, playing a pivotal role in the

orchestration of inflammatory responses.[1][2] It is a heterodimer composed of two disulfide-

linked subunits: the p19 subunit, which is unique to IL-23, and the p40 subunit, which it shares

with IL-12.[2][3] This structural similarity to IL-12 initially led to some confusion regarding their

respective roles, but it is now clear that IL-23 has distinct functions, primarily centered on the

potentiation of the IL-17-producing Th17 cell axis.[1][2]
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Under physiological conditions, IL-23 is essential for host defense against certain extracellular

bacteria and fungi at mucosal surfaces.[4][5] However, its dysregulation and overproduction are

strongly associated with the pathogenesis of a range of immune-mediated inflammatory

diseases, including psoriasis, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and

multiple sclerosis (MS).[1][2][3][6] This dual role underscores the importance of tightly

controlled IL-23 expression and signaling for the maintenance of immune homeostasis.

Cellular Sources and Targets of IL-23
The production of IL-23 is predominantly carried out by activated antigen-presenting cells

(APCs), such as dendritic cells (DCs) and macrophages, in response to microbial products and

other inflammatory stimuli.[2][3] Non-immune cells, like keratinocytes and synoviocytes, can

also secrete IL-23.[7]

The primary targets of IL-23 are cells that express the IL-23 receptor (IL-23R) complex. This

receptor is composed of the IL-12Rβ1 subunit (shared with the IL-12 receptor) and the unique

IL-23R subunit.[3] Key immune cell populations that express the IL-23R and are responsive to

IL-23 signaling include:

T helper 17 (Th17) cells: IL-23 is crucial for the stabilization, expansion, and effector function

of this T cell subset.[2]

Innate lymphoid cells (ILCs), particularly ILC3s: These cells are important sources of IL-17

and IL-22 at mucosal surfaces and respond to IL-23.

γδ T cells: A subset of these T cells can produce IL-17 in an IL-23-dependent manner.

Natural Killer (NK) cells and NKT cells: These innate and innate-like lymphocytes can also

be influenced by IL-23 signaling.

Monocytes and Macrophages: IL-23 can act on these cells, creating a potential positive

feedback loop in inflammation.[1]

The IL-23 Signaling Pathway
The binding of IL-23 to its receptor complex initiates a downstream signaling cascade that is

critical for its biological effects. The canonical IL-23 signaling pathway proceeds as follows:
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Receptor Binding and Dimerization: IL-23 binds to the heterodimeric IL-23R, bringing the

intracellular domains of IL-12Rβ1 and IL-23R into close proximity.

JAK Kinase Activation: This receptor engagement leads to the activation of Janus kinases

(JAKs) associated with the receptor chains. Specifically, Tyrosine kinase 2 (Tyk2) is

associated with IL-12Rβ1, and JAK2 is associated with IL-23R.

STAT Protein Phosphorylation and Dimerization: The activated JAKs phosphorylate specific

tyrosine residues on the cytoplasmic tails of the receptor chains, creating docking sites for

Signal Transducer and Activator of Transcription (STAT) proteins. IL-23 signaling primarily

activates STAT3, with some involvement of STAT4.[1]

Nuclear Translocation and Gene Transcription: Phosphorylated STAT3 proteins form

homodimers and translocate to the nucleus, where they act as transcription factors. STAT3

binds to specific DNA sequences in the promoter regions of target genes, leading to their

transcription.

Effector Cytokine Production: Key target genes of STAT3 in the context of IL-23 signaling

include those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22, as well

as the transcription factor RORγt, which is the master regulator of Th17 cell differentiation.
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Caption: IL-23 signaling cascade.

Role in Th17 Cell Biology
While TGF-β and IL-6 are crucial for the initial differentiation of naive CD4+ T cells into Th17

cells, IL-23 is indispensable for their subsequent survival, proliferation, and acquisition of a
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pathogenic phenotype.[2] IL-23 does not initiate Th17 differentiation but rather acts on

committed Th17 precursors and effector Th17 cells.[8]

The influence of IL-23 on Th17 cells is multifaceted:

Stabilization of the Th17 Phenotype: IL-23 signaling reinforces the expression of RORγt, the

master transcription factor for Th17 cells, thereby stabilizing their lineage commitment.

Expansion of Th17 Populations: IL-23 promotes the proliferation and survival of Th17 cells,

leading to an expansion of this cell population at sites of inflammation.

Induction of Effector Cytokines: IL-23 potently stimulates Th17 cells to produce their

signature pro-inflammatory cytokines, including IL-17A, IL-17F, IL-21, and IL-22. These

cytokines, in turn, act on various stromal and epithelial cells to amplify the inflammatory

response, recruit neutrophils, and promote tissue remodeling.

Pathogenicity: IL-23 is considered a key factor in driving the pathogenic potential of Th17

cells, contributing to their ability to induce tissue damage in autoimmune settings.

Role of IL-23 in Th17 Cell Differentiation and Function
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Caption: IL-23 in Th17 cell development.

Quantitative Data on IL-23 in Health and Disease
Elevated levels of IL-23 are a hallmark of several autoimmune and inflammatory diseases. The

following tables summarize representative quantitative data from the literature.

Table 1: Serum IL-23 Levels in Inflammatory Bowel Disease (IBD)

Condition
Patient
Group

Mean/Media
n IL-23
Level
(pg/mL)

Control
Group

Mean/Media
n IL-23
Level
(pg/mL)

Reference

Crohn's

Disease (CD)
CD Patients

937.4

(median)

Healthy

Controls

371.5

(median)
[1]

Ulcerative

Colitis (UC)
UC Patients

1167

(median)

Healthy

Controls

484.8

(median)
[1]

Ulcerative

Colitis (UC)
UC Patients

347.5 ± 130.8

(mean ± SD)

Healthy

Controls

233.5 ± 86.3

(mean ± SD)
[9]

Severe CD CD Patients

Significantly

elevated vs.

mild/moderat

e

Mild/Moderat

e CD
- [1]

Severe UC UC Patients
399.3 ± 163.8

(mean ± SD)
Mild UC

296.2 ± 51.2

(mean ± SD)
[9]

Table 2: IL-23 in Psoriasis
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Sample
Type

Patient
Group

Finding
Control
Group

Finding Reference

Skin Lesions
Psoriasis

Patients

Significantly

elevated p19

and p40

mRNA

Non-lesional

Skin

Lower mRNA

levels
[10][11]

Skin Lesions
Psoriasis

Patients

Increased IL-

23 protein

expression

Healthy Skin
Lower protein

expression
[10]

Serum
Psoriasis

Patients

Notably

raised IL-23

levels

Healthy

Controls
Lower levels [12]

Table 3: IL-23 in Rheumatoid Arthritis (RA)

Sample
Type

Patient
Group

Finding
Control
Group

Finding Reference

Serum RA Patients

Significantly

elevated IL-

23 levels

Healthy

Controls
Lower levels [13][14]

Synovial

Fluid
RA Patients

Higher IL-

23p19 levels

Osteoarthritis

(OA) Patients
Lower levels [13][14]

Serum &

Synovial

Fluid

RA Patients

IL-23 levels

correlated

with IL-17, IL-

1β, and TNF-

α

- - [6]

Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to investigate

the physiological role of IL-23.
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In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naive human CD4+ T cells into IL-17-producing

Th17 cells, a process critically supported by IL-23.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

CD4+ T Cell Isolation Kit

96-well tissue culture plates

Anti-human CD3 antibody

Anti-human CD28 antibody

Recombinant human IL-1β

Recombinant human IL-6

Recombinant human TGF-β1

Recombinant human IL-23

Anti-human IL-4 neutralizing antibody

Anti-human IFN-γ neutralizing antibody

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL

penicillin, 100 µg/mL streptomycin)

PMA (Phorbol 12-myristate 13-acetate)

Ionomycin

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Procedure:
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Isolate PBMCs from healthy donor blood using density gradient centrifugation.

Purify naive CD4+ T cells from PBMCs using a negative selection cell isolation kit.

Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at

4°C or for 2 hours at 37°C. Wash the plate with PBS before use.

Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3-coated

plate.

Add soluble anti-human CD28 antibody (1 µg/mL) to the culture.

To induce Th17 differentiation, add the following cytokine cocktail to the complete RPMI

medium:

hIL-1β (10 ng/mL)

hIL-6 (10 ng/mL)

hTGF-β1 (1-10 ng/mL)

hIL-23 (10 ng/mL)

Anti-hIL-4 (10 µg/mL)

Anti-hIFN-γ (10 µg/mL)

Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.

For intracellular cytokine analysis, restimulate the cells for the final 4-6 hours of culture with

PMA (20-50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor.

Harvest the cells for analysis by flow cytometry (intracellular cytokine staining for IL-17) or

collect the supernatant for cytokine measurement by ELISA.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-23
Quantification
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This protocol outlines the steps for a sandwich ELISA to measure IL-23 concentrations in

biological samples like serum, plasma, or cell culture supernatants.

Materials:

IL-23 ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP,

and substrate solution)

96-well ELISA plate

Wash buffer (e.g., PBS with 0.05% Tween-20)

Assay diluent (as provided in the kit or 1% BSA in PBS)

Stop solution (e.g., 2 N H2SO4)

Microplate reader

Procedure:

Coat a 96-well plate with the IL-23 capture antibody overnight at 4°C.

Wash the plate three times with wash buffer.

Block the plate with assay diluent for 1-2 hours at room temperature.

Wash the plate three times.

Prepare a standard curve by serially diluting the recombinant IL-23 standard.

Add 100 µL of standards and samples (diluted as necessary) to the wells in duplicate.

Incubate for 2 hours at room temperature.

Wash the plate three times.

Add 100 µL of the biotinylated IL-23 detection antibody to each well. Incubate for 1 hour at

room temperature.

Wash the plate three times.
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Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room

temperature in the dark.

Wash the plate five times.

Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room

temperature in the dark, or until a color change is observed.

Add 50 µL of stop solution to each well to stop the reaction.

Read the absorbance at 450 nm on a microplate reader.

Calculate the IL-23 concentration in the samples by interpolating from the standard curve.

[15][16][17]
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ELISA Workflow for IL-23 Quantification
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Caption: Workflow for IL-23 ELISA.
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Experimental Autoimmune Encephalomyelitis (EAE)
Mouse Model
EAE is a widely used animal model for studying T cell-mediated autoimmune diseases of the

central nervous system, such as multiple sclerosis. IL-23 is a critical cytokine for the induction

and progression of EAE.

Materials:

Female C57BL/6 mice (8-12 weeks old)

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis Toxin (PTX)

Sterile PBS

Syringes and needles

Procedure:

Immunization (Day 0):

Prepare an emulsion of MOG35-55 in CFA. A common ratio is 1:1.

Anesthetize the mice.

Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split over two

sites on the flank. The final dose of MOG35-55 is usually 100-200 µg per mouse.

Administer PTX (100-200 ng) intraperitoneally (i.p.) in PBS.

Second PTX Injection (Day 2):

Administer a second i.p. injection of PTX (100-200 ng).
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Clinical Scoring:

Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of

EAE.

Use a standard scoring system, for example:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Partial hind limb paralysis

4: Complete hind limb paralysis

5: Moribund state

Tissue Collection and Analysis:

At the peak of the disease or at the end of the experiment, mice can be euthanized, and

tissues (spleen, lymph nodes, brain, spinal cord) can be collected for histological analysis,

flow cytometry of infiltrating immune cells, or cytokine measurements.[18][19][20][21]

Intracellular Cytokine Staining for IL-17 by Flow
Cytometry
This protocol allows for the identification and quantification of IL-17-producing cells within a

mixed cell population.

Materials:

Stimulated cell suspension (from in vitro or ex vivo samples)

Cell Staining Buffer (e.g., PBS with 2% FBS)

Fixable Viability Dye
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Antibodies for surface markers (e.g., anti-CD4)

Fixation/Permeabilization Buffer Kit

Anti-IL-17 antibody

Flow cytometer

Procedure:

Cell Surface Staining:

Wash the stimulated cells with Cell Staining Buffer.

Stain with a fixable viability dye to exclude dead cells from the analysis.

Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g.,

anti-CD4) for 20-30 minutes at 4°C in the dark.

Wash the cells twice with Cell Staining Buffer.

Fixation and Permeabilization:

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

Wash the cells once with permeabilization buffer.

Intracellular Staining:

Resuspend the fixed and permeabilized cells in permeabilization buffer containing the

fluorescently conjugated anti-IL-17 antibody.

Incubate for 30 minutes at room temperature in the dark.

Wash the cells twice with permeabilization buffer.

Acquisition and Analysis:

Resuspend the cells in Cell Staining Buffer for flow cytometry analysis.
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Acquire the samples on a flow cytometer.

Analyze the data using appropriate software, gating on live, single cells, then on the cell

population of interest (e.g., CD4+ T cells), and finally quantifying the percentage of IL-17-

positive cells.[4][5][7]

Conclusion and Future Directions
Interleukin-23 stands as a master regulator in the complex interplay of immune homeostasis

and inflammation. Its central role in promoting the Th17 axis has solidified its position as a key

pathogenic driver in a multitude of autoimmune diseases. The success of therapeutic strategies

targeting the IL-23/IL-17 pathway in the clinic is a testament to the importance of understanding

its fundamental biology.

Future research will likely focus on several key areas:

Dissecting the heterogeneity of IL-23-responsive cells: A deeper understanding of the

different cell types that respond to IL-23 and their specific contributions to various diseases

will be crucial for developing more targeted therapies.

Investigating the regulation of IL-23 production: Elucidating the precise molecular

mechanisms that control IL-23 expression in different tissues and disease contexts may

reveal novel therapeutic targets.

Exploring non-canonical IL-23 signaling: While the JAK-STAT pathway is the primary

signaling cascade, investigating alternative or context-dependent signaling pathways may

provide new insights into IL-23 function.

Personalized medicine approaches: Identifying biomarkers that can predict patient

responses to anti-IL-23 therapies will be essential for optimizing treatment strategies.

This technical guide provides a solid foundation for researchers and drug development

professionals to delve into the intricate world of IL-23 biology. A continued and thorough

investigation of this pivotal cytokine will undoubtedly pave the way for innovative and more

effective treatments for a wide range of debilitating inflammatory disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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